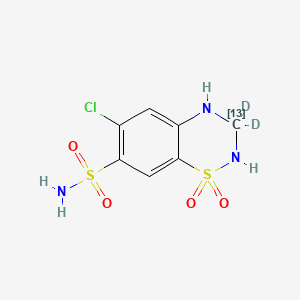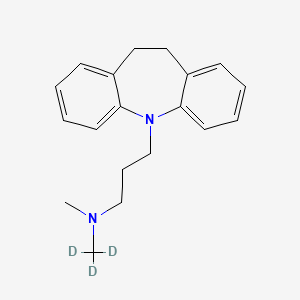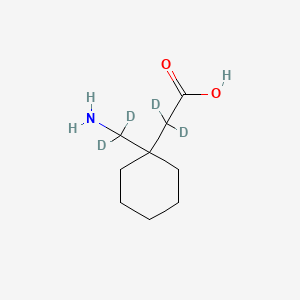
辛伐他汀-d11
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Simvastatin-d11 is a deuterated form of simvastatin, a lipid-lowering medication belonging to the statin class. It is used to reduce elevated lipid levels and decrease the risk of cardiovascular diseases. The deuterium atoms in Simvastatin-d11 replace hydrogen atoms, which can enhance the compound’s stability and metabolic profile.
科学研究应用
Simvastatin-d11 has a wide range of scientific research applications, including:
Chemistry: Used as a stable isotope-labeled compound for studying metabolic pathways and reaction mechanisms.
Biology: Investigating the effects of deuterium on biological systems and metabolic stability.
Medicine: Evaluating the pharmacokinetics and pharmacodynamics of deuterated drugs.
Industry: Developing more stable and effective pharmaceutical formulations.
作用机制
Target of Action
Simvastatin primarily targets the enzyme 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase . This enzyme is crucial in the mevalonate pathway , which is responsible for the endogenous production of cholesterol in the liver . By inhibiting HMG-CoA reductase, simvastatin effectively reduces the synthesis of cholesterol .
Mode of Action
Simvastatin competitively inhibits HMG-CoA reductase, preventing the conversion of HMG-CoA to mevalonic acid, a critical step in cholesterol biosynthesis . This inhibition leads to a decrease in intracellular cholesterol levels, triggering an upregulation of LDL receptors on the cell surface. The increased number of LDL receptors enhances the uptake and catabolism of LDL, resulting in lower plasma LDL cholesterol levels .
Biochemical Pathways
Simvastatin’s primary impact is on the mevalonate pathway . By inhibiting HMG-CoA reductase, simvastatin disrupts this pathway, reducing the production of mevalonate and downstream products, including cholesterol . This action indirectly leads to the upregulation of LDL receptors and increased clearance of LDL cholesterol from the bloodstream .
In addition to its effects on cholesterol synthesis, simvastatin has been shown to influence other pathways. For instance, it has been found to inhibit the MEK/ERK and p38-MAPK signaling pathways in certain cell types .
生化分析
Biochemical Properties
Simvastatin-d11 interacts with various enzymes, proteins, and other biomolecules. It competitively inhibits the enzyme hydroxymethylglutaryl-coenzyme A (HMG-CoA) Reductase , which catalyzes the conversion of HMG-CoA to mevalonic acid, a key step in cholesterol synthesis . This interaction reduces the endogenous production of cholesterol in the liver .
Cellular Effects
Simvastatin-d11 has significant effects on various types of cells and cellular processes. It has been shown to induce pyroptosis and suppress cell proliferation in certain cancer cells . Changes in the expression level of NLPR3, ASC, cleaved-caspase-1, mature IL-1β, IL-18, and GSDMD-N were observed, indicating an influence on cell signaling pathways . Moreover, simvastatin-d11 has been found to improve endothelial cell function by inhibiting endothelial-to-mesenchymal transition (EndMT) through an epigenetic regulatory mechanism .
Molecular Mechanism
Simvastatin-d11 exerts its effects at the molecular level through various mechanisms. It inhibits the enzyme HMG-CoA reductase, thereby reducing the production of mevalonic acid, a precursor in the cholesterol synthesis pathway . This leads to a decrease in the production of cholesterol and low-density lipoprotein (LDL), sometimes referred to as "bad cholesterol" .
Temporal Effects in Laboratory Settings
Over time, simvastatin-d11 has been observed to have significant effects in laboratory settings. For instance, it has been shown to reduce the secretion of exosomes from various cell types over time . A decrease in total drug level during incubation indicates that simvastatin-d11 is partly biotransformed by cellular enzymes .
Dosage Effects in Animal Models
The effects of simvastatin-d11 vary with different dosages in animal models. For instance, in a study on hypercholesterolemic patients, simvastatin-d11 treatment led to substantial reductions in total cholesterol (TC) and low-density lipoprotein cholesterol (LDL-C) levels .
Metabolic Pathways
Simvastatin-d11 is involved in the cholesterol synthesis pathway, where it inhibits the enzyme HMG-CoA reductase . This interaction reduces the endogenous production of cholesterol in the liver . It is also known to undergo extensive hepatic metabolism via various pathways including acid/lactone interconversion .
Transport and Distribution
Simvastatin-d11 is transported into cells leading to drug bioaccumulation over time . This process is augmented upon the addition of bile acids . Organic anion (OATP) transporters actively capture and transport statins into hepatocytes . All statins, including simvastatin-d11, are substrates for organic anion-transporting polypeptides 1B1 (OATP1B1), the transport activity of which is associated with the SLCO1B1 gene .
Subcellular Localization
Given that simvastatin-d11 is a statin and statins are known to inhibit the enzyme HMG-CoA reductase, which is located in the cytosol, it can be inferred that simvastatin-d11 may also localize to the cytosol to exert its effects .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Simvastatin-d11 involves the incorporation of deuterium atoms into the simvastatin molecule. This can be achieved through various methods, including:
Deuterium Exchange Reactions: Utilizing deuterated solvents and catalysts to replace hydrogen atoms with deuterium.
Deuterated Precursors: Starting with deuterated building blocks to construct the simvastatin molecule.
Industrial Production Methods: Industrial production of Simvastatin-d11 follows similar principles but on a larger scale. The process involves:
Fermentation: Using the fungus Aspergillus terreus to produce lovastatin, a precursor to simvastatin.
Chemical Modification: Converting lovastatin to simvastatin through a series of chemical reactions, followed by deuterium incorporation.
化学反应分析
Types of Reactions: Simvastatin-d11 undergoes various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to ketones.
Reduction: Reduction of ketones to alcohols.
Substitution: Replacement of functional groups with deuterium atoms.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Deuterating Agents: Deuterium gas, deuterated solvents.
Major Products:
Oxidation Products: Ketones and carboxylic acids.
Reduction Products: Alcohols.
Substitution Products: Deuterated analogs of simvastatin.
相似化合物的比较
- Atorvastatin
- Rosuvastatin
- Pravastatin
- Lovastatin
属性
CAS 编号 |
1002347-74-1 |
|---|---|
分子式 |
C25H27O5D11 |
分子量 |
429.64 |
纯度 |
95% by HPLC; 98% atom D; |
相关CAS编号 |
79902-63-9 (unlabelled) |
标签 |
Simvastatin |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。









